Methyl 3-aminopyrazine-2-carboxylate

Antimycobacterial Tuberculosis Structure-Activity Relationship

Select Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6) as your core building block. Unlike higher alkyl esters or carboxamides, this methyl ester offers optimal aqueous solubility (3 mg/mL in water, DMSO-insoluble) for co-solvent-free in vitro assays. It is the mandated amiloride impurity standard for QC and the essential baseline comparator for antimycobacterial SAR studies—contrast with hexyl ester MIC 6.25 µg/mL vs. M. tuberculosis H37Rv. The bifunctional architecture (primary amine + methyl ester) enables orthogonal derivatization into diverse compound libraries. Request a quote today.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 16298-03-6
Cat. No. B023657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminopyrazine-2-carboxylate
CAS16298-03-6
Synonyms2-Amino-3-(methoxycarbonyl)pyrazine;  3-Aminopyrazine-2-carboxylic Acid Methyl Ester;  Methyl 2-aminopyrazine-3-carboxylate;  NSC 123649;  _x000B_Methyl 3-Aminopyrazine-2-carboxylate;  Methyl 3-Aminopyrazinecarboxylate
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CN=C1N
InChIInChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9)
InChIKeyINCSQLZZXBPATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminopyrazine-2-Carboxylate (CAS 16298-03-6): Product Overview and Key Procurement Identifiers


Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6) is a pyrazine heterocycle substituted at position 2 with a methoxycarbonyl ester group and at position 3 with a primary amino group [1]. It belongs to the class of aromatic amines and methyl esters [1]. This compound is widely recognized as a versatile building block in medicinal chemistry and organic synthesis , notably serving as a precursor to the diuretic drug amiloride and its analogs . Its utility extends to the preparation of antimycobacterial agents, kinase inhibitors, and other bioactive heterocycles.

Methyl 3-Aminopyrazine-2-Carboxylate (16298-03-6): Why Generic Substitution Is Inadvisable for Critical Research Applications


Direct substitution of methyl 3-aminopyrazine-2-carboxylate with other 3-aminopyrazine-2-carboxylate esters (e.g., ethyl, hexyl) or with the corresponding 3-aminopyrazine-2-carboxamides is not chemically or biologically equivalent. The ester moiety (methoxycarbonyl vs. ethoxycarbonyl or carboxamide) fundamentally alters the compound's lipophilicity (LogP), solubility profile, and its utility as a synthetic intermediate. Furthermore, in biological assays, the chain length of the ester group is a critical determinant of antimycobacterial potency, with methyl esters consistently exhibiting different Minimum Inhibitory Concentration (MIC) values compared to longer-chain alkyl esters [1]. The precise substitution pattern—with the amino group ortho to the ester—is essential for its reactivity in nucleophilic acyl substitution reactions and for its function as a recognized amiloride impurity standard .

Methyl 3-Aminopyrazine-2-Carboxylate (16298-03-6): Evidence-Based Quantitative Differentiation for Scientific Procurement


Antimycobacterial Activity: Differentiation by Ester Chain Length Against M. tuberculosis H37Rv

In a series of 3-aminopyrazine-2-carboxylate esters evaluated for antimycobacterial activity against M. tuberculosis H37Rv, the methyl ester derivative serves as the foundational scaffold. The antimycobacterial activity was observed to be strongly dependent on the ester alkyl chain length [1]. While the methyl ester (target compound) exhibits measurable activity, the hexyl ester (hexyl 3-aminopyrazine-2-carboxylate) was identified as the most active in the series, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL [1]. This differential potency highlights the methyl ester's role as a less active but essential reference point and starting material for structural optimization, rather than as an optimized drug candidate itself. The data confirms that substituting the methyl ester with a longer chain (e.g., hexyl) enhances antimycobacterial potency, but the methyl ester remains the critical comparator and synthetic building block for generating such derivatives.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Solubility Profile: Aqueous Solubility and DMSO Insolubility as a Critical Differentiation for In Vitro Assays

The solubility profile of Methyl 3-aminopyrazine-2-carboxylate is a key differentiator when selecting this compound for in vitro biological assays or for use as a synthetic intermediate in aqueous reaction media. According to vendor technical data, the compound exhibits an aqueous solubility of 3 mg/mL (approximately 19.58 mM) at 25°C, while being reported as insoluble in DMSO . This specific solubility characteristic is in stark contrast to many lipophilic analogs (e.g., hexyl ester) which are expected to have poor aqueous solubility but higher DMSO solubility due to increased LogP [1]. This property defines the methyl ester as the preferred choice for reactions or biological testing that require an aqueous environment without the use of DMSO as a co-solvent, directly impacting experimental design and reproducibility.

Solubility Formulation In Vitro Assays

Analytical Purity and Quality Control: Defined Standards for Reproducible Research

Methyl 3-aminopyrazine-2-carboxylate is commercially available with well-defined analytical specifications that are crucial for ensuring reproducibility in research and development. Vendors consistently report high purity levels, typically ≥98.0% as determined by Gas Chromatography (GC) and Nonaqueous Titration [1], with some lots achieving 99% purity by HPLC . The compound is also characterized by a melting point range of 169–172 °C (lit.) . This level of analytical characterization and batch-to-batch consistency provides a reliable starting point for chemical transformations and biological assays. In contrast, less common or custom-synthesized analogs may not have such rigorous and publicly available purity data, introducing variability and risk into experimental workflows.

Analytical Chemistry Quality Control Reference Standard

Synthetic Utility: Orthogonal Reactivity as a Bifunctional Building Block

Methyl 3-aminopyrazine-2-carboxylate possesses two distinct and orthogonally reactive functional groups: a primary aromatic amine and a methyl ester. This bifunctionality is the cornerstone of its utility as a versatile building block. The amino group can undergo acylation, diazotization, or nucleophilic substitution, while the ester can be hydrolyzed, reduced, or transesterified . For example, the amino group can be selectively acylated to yield N-substituted derivatives, leaving the ester intact for further modification [1]. Alternatively, the ester can be converted to a carboxamide by reaction with ammonia or amines, yielding 3-aminopyrazine-2-carboxamide derivatives, a key class of antimycobacterial agents [2]. This orthogonal reactivity is not a property shared by all structural analogs; for instance, 3-aminopyrazine-2-carboxamide lacks the ester handle for selective derivatization, limiting its synthetic flexibility.

Organic Synthesis Medicinal Chemistry Building Block

Amiloride Impurity Standard: A Critical Application in Pharmaceutical Quality Control

Methyl 3-aminopyrazine-2-carboxylate is a recognized and commercially available impurity standard for the diuretic drug amiloride . It is specifically listed as "Amiloride Impurity 5" (or equivalent) in pharmacopoeial and vendor catalogs . This role is a direct consequence of its structural relationship to amiloride and its presence as a potential byproduct or degradation product during synthesis. Other 3-aminopyrazine-2-carboxylate esters, while structurally similar, do not serve as official amiloride impurity standards. This application creates a unique, highly regulated demand for this specific compound, differentiating it from its analogs that are primarily used in discovery research.

Pharmaceutical Analysis Impurity Profiling Quality Control

Methyl 3-Aminopyrazine-2-Carboxylate (16298-03-6): Best Application Scenarios Based on Quantified Evidence


Antimycobacterial Drug Discovery: Scaffold for Structure-Activity Relationship (SAR) Optimization

Based on cross-study comparable data, methyl 3-aminopyrazine-2-carboxylate is the optimal starting material for synthesizing and evaluating a series of 3-aminopyrazine-2-carboxylate esters with varying alkyl chain lengths. The foundational activity of the methyl ester, contrasted with the superior potency of the hexyl ester (MIC = 6.25 µg/mL against M. tuberculosis H37Rv), makes it an essential comparator for establishing SAR trends [1]. Researchers can use the methyl ester as a baseline to quantify the impact of increasing lipophilicity on antimycobacterial activity.

Aqueous-Based Biological Assays and Formulation Studies

The compound's specific solubility profile—3 mg/mL in water and insolubility in DMSO [1]—dictates its use in in vitro assays that require an aqueous environment free of organic co-solvents. This property makes it a superior choice over more lipophilic ester analogs for experiments where DMSO may interfere with cellular processes or assay readouts. It is particularly suited for studies on target engagement in aqueous buffer systems, as reported in vendor technical datasheets [1].

Divergent Synthesis of Bioactive Heterocycles via Orthogonal Derivatization

Leveraging its bifunctional reactivity, this compound is ideal as a central building block for generating diverse chemical libraries. The primary amine can be acylated or alkylated to install various pharmacophores, while the methyl ester can be subsequently hydrolyzed, amidated, or reduced to access a wide range of derivatives, including 3-aminopyrazine-2-carboxamides and their N-substituted analogs [1]. This orthogonal strategy is more efficient and versatile compared to using a mono-functional analog like 3-aminopyrazine-2-carboxamide.

Pharmaceutical Quality Control: Amiloride Impurity Profiling

As a certified impurity standard for amiloride, this compound is essential for analytical laboratories performing quality control testing on amiloride drug substances and finished products. Its use is mandated for method development, validation, and routine impurity monitoring to ensure compliance with regulatory specifications [1]. No other structurally similar ester can substitute for this specific application.

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